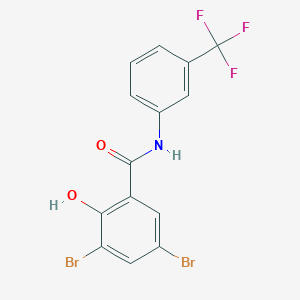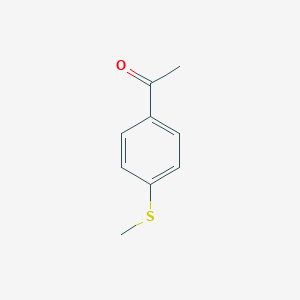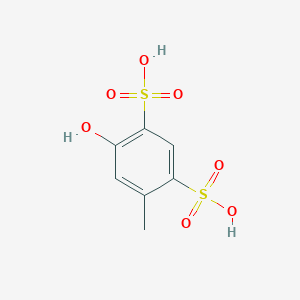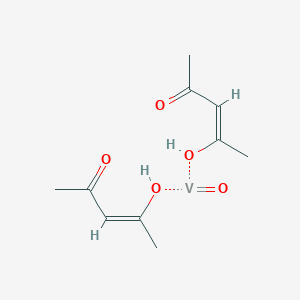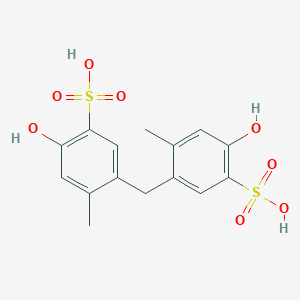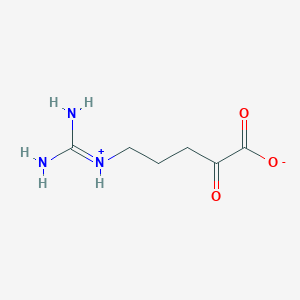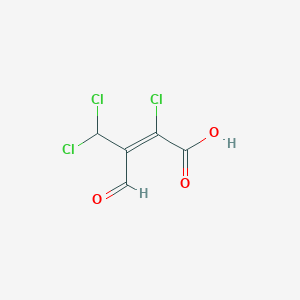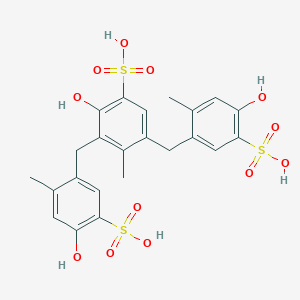
Policresulen
Vue d'ensemble
Description
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid is a polycondensation product of meta-cresolsulfonic acid and phenol. It is primarily used as a topical hemostatic and antiseptic agent in the treatment of infectious and other lesions of the mucous membranes, such as gynecological infections, anal hemorrhoids, and ulcers of the oral cavity, including canker sores . 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid has been in use since the 1950s and is known for its dual mechanism of action, which includes antiseptic properties and the promotion of selective coagulation of necrotic and pathologically altered tissues while leaving healthy tissues intact .
Applications De Recherche Scientifique
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid is used in organic synthesis and as a reagent in various chemical reactions.
Biology: 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid has been studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid is widely used in the treatment of gynecological infections, oral ulcers, and hemorrhoids. .
Industry: 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid is used in the formulation of various pharmaceutical products, including solutions, gels, and suppositories
Mécanisme D'action
Target of Action
Policresulen primarily targets the nonstructural protein 3 (NS3) and its cofactor NS2B . These proteins play a pivotal role in the replication of the Dengue virus (DENV), making them potential targets for anti-DENV drugs .
Mode of Action
This compound acts as a competitive inhibitor of the DENV2 NS2B/NS3 protease . It interacts directly with the residues Gln106 and Arg133 of the DENV2 NS2B/NS3 protease via hydrogen bonding . This interaction effectively inhibits the replication of the DENV2 virus .
Biochemical Pathways
It is known that this compound promotes the selective coagulation of necrotic and pathologically altered tissues while leaving healthy tissues intact . This process is accompanied by the reepithelialization of the mucosal (or dermal) wound tissues .
Result of Action
This compound has a twofold mechanism of action. In addition to its antiseptic effect, it promotes the selective coagulation of necrotic and pathologically altered tissues . The shedding of these necrotic tissues is accompanied by the reepithelialization of the mucosal (or dermal) wound tissues . This results in the healing of lesions in the mucous membranes and skin .
Analyse Biochimique
Biochemical Properties
Policresulen is a potent inhibitor of DENV2 NS2B/NS3 protease . The residues Gln106 and Arg133 of DENV2 NS2B/NS3 protease directly interact with this compound via hydrogen bonding .
Cellular Effects
This compound effectively inhibits the replication of DENV2 virus in BHK-21 cells . It acts as a competitive inhibitor of the protease, and slightly affects the protease stability .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the DENV2 NS2B/NS3 protease . It binds to the residues Gln106 and Arg133 of the protease via hydrogen bonding .
Temporal Effects in Laboratory Settings
The effects of this compound on the DENV2 NS2B/NS3 protease and the replication of DENV2 virus in BHK-21 cells have been observed in laboratory settings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid is synthesized through the polycondensation of meta-cresolsulfonic acid and phenol. The process involves the reaction of these two compounds under controlled conditions to form a polymeric structure. The specific reaction conditions, such as temperature, pressure, and catalysts used, are critical to achieving the desired product with the appropriate molecular weight and properties .
Industrial Production Methods
In industrial settings, the production of policresulen involves large-scale polycondensation reactions. The process typically includes the preparation of meta-cresolsulfonic acid and phenol, followed by their controlled reaction in a reactor. The resulting polymer is then purified and formulated into various dosage forms, such as solutions, gels, and suppositories .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy and stability.
Substitution: 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid can participate in substitution reactions, where functional groups within the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving policresulen include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pH, and solvent, are tailored to achieve the desired reaction outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield modified versions of the compound with different functional groups .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid can be compared with other similar compounds, such as:
Formaldehyde: Like policresulen, formaldehyde has antiseptic properties but lacks the selective coagulation effect.
Phenol: Phenol is another antiseptic agent, but it is more toxic and less selective in its action compared to this compound.
Cresol: Cresol shares some chemical similarities with this compound but does not have the same therapeutic applications
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid stands out due to its unique combination of antiseptic and selective coagulation properties, making it particularly effective in treating mucosal and dermal lesions without damaging healthy tissues .
Propriétés
IUPAC Name |
2-hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12S3/c1-11-4-18(24)20(36(27,28)29)8-14(11)6-16-10-22(38(33,34)35)23(26)17(13(16)3)7-15-9-21(37(30,31)32)19(25)5-12(15)2/h4-5,8-10,24-26H,6-7H2,1-3H3,(H,27,28,29)(H,30,31,32)(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZKMKGNTMOPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C(=C2C)CC3=CC(=C(C=C3C)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143913 | |
| Record name | Policresulen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101418-00-2 | |
| Record name | Policresulen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does policresulen exert its therapeutic effects?
A1: this compound acts as a locally acting hemostatic and antiseptic agent. [, , ] It achieves this through its astringent properties, causing coagulation and precipitation of proteins in necrotic or diseased tissues. [] This selective action helps in debridement and promotes healthy tissue regeneration.
Q2: What are the downstream effects of this compound application on tissues?
A2: this compound application leads to denaturation and sloughing off of damaged tissues. [] This process facilitates the healing of wounds and lesions, particularly in cervical erosion and other gynecological conditions. [, , , , ]
Q3: What is the molecular structure of this compound?
A3: this compound is a complex polymer, primarily consisting of methylene-bridged cresol sulfonic acid polymers. [, ] Due to its complex polymeric nature, a specific molecular formula is not readily defined.
Q4: Is there any spectroscopic data available for this compound?
A4: While detailed spectroscopic analysis of the entire polymer is challenging, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with Q-TOF mass spectrometry to identify and characterize components and impurities within this compound solutions. [, , ] These analyses provide valuable information about the composition and potential impurities present.
Q5: Does this compound exhibit any catalytic activity?
A5: Based on current research, this compound's primary mechanism of action is not attributed to catalytic activity. It predominantly acts through its hemostatic and antiseptic properties. [, , ]
Q6: Have there been any computational studies conducted on this compound?
A6: While specific computational modeling studies on the entire this compound polymer might be limited due to its complexity, research has focused on analyzing the structure-activity relationships of its components. [, , ] Understanding the individual components can provide insights into the overall behavior of this compound.
Q7: How do structural modifications of this compound components affect its activity?
A7: Research on this compound primarily focuses on analyzing the composition and impurities present in its solution form. [] Detailed SAR studies examining the impact of specific structural modifications on the polymer's activity are limited in the current literature.
Q8: What are the common formulations of this compound?
A8: this compound is available in various formulations, including solutions, gels, vaginal suppositories, and tablets. [, , , , , , ] The choice of formulation often depends on the specific application and route of administration.
Q9: What are the safety regulations surrounding the use of this compound?
A9: The use and regulation of this compound vary depending on the country and intended application. It is crucial to consult local regulations and prescribing information for specific guidelines and safety protocols.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: Due to its localized action and minimal systemic absorption, detailed ADME studies on this compound are limited. Research primarily focuses on its local effects and safety profile in topical applications. [, , ]
Q11: What types of in vitro studies have been conducted on this compound?
A11: In vitro studies have focused on evaluating the antimicrobial activity of this compound against various pathogens, including bacteria, fungi, and protozoa. [, ] These studies help to establish its effectiveness as an antiseptic agent.
Q12: What animal models have been used to study the efficacy of this compound?
A12: Research utilizing rabbit models has been conducted to evaluate the local tissue response and potential irritation caused by this compound application. [, ] These studies are crucial for assessing the safety and tolerability of the compound.
Q13: Have there been any clinical trials investigating the efficacy of this compound?
A13: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating various gynecological conditions, such as cervical erosion, cervicitis, and vaginal infections. [, , , , , , , , , , , , ] These trials provide valuable data on its clinical benefits and potential applications.
Q14: Is there evidence of resistance development to this compound?
A14: There is limited evidence of significant resistance development to this compound. [] Its multi-modal mechanism of action, targeting various components of pathogens, likely contributes to its sustained effectiveness.
Q15: Are there any specific drug delivery systems designed for this compound?
A15: Research has focused on developing different formulations, such as gels and suppositories, to enhance the delivery and retention of this compound at the target site. [, , , , ] These formulations aim to improve its efficacy and minimize potential side effects.
Q16: What analytical methods are commonly used to characterize and quantify this compound?
A16: HPLC coupled with various detection methods, such as UV detection and mass spectrometry, are frequently employed to analyze this compound's composition and quantify its components. [, , ]
Q17: What is the environmental impact of this compound?
A17: Research on the environmental impact and degradation of this compound is limited. Further investigation is needed to assess its potential effects on the environment and develop sustainable disposal practices.
Q18: Have the analytical methods used to study this compound been validated?
A18: Researchers have established and validated analytical methods, such as HPLC, for analyzing the composition and impurities of this compound solutions. [, , ] These validations ensure the accuracy, precision, and reliability of the analytical data.
Q19: What quality control measures are in place for this compound production?
A19: Pharmaceutical companies and regulatory agencies have established strict quality control standards for the manufacturing of this compound products. These measures ensure the safety, efficacy, and consistency of the final product. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


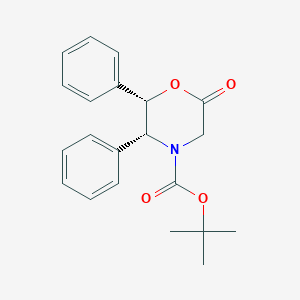
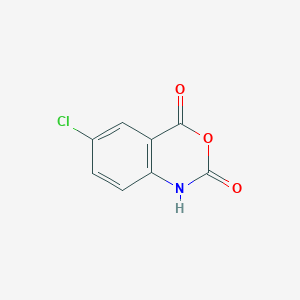
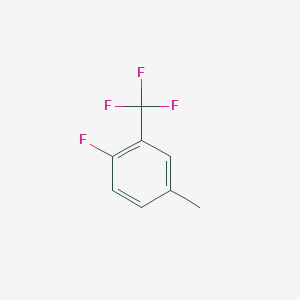
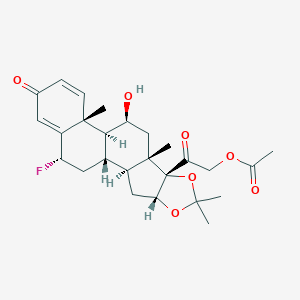
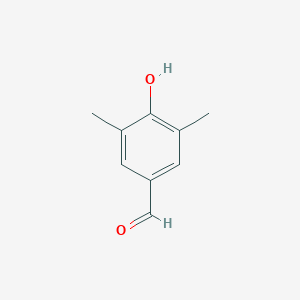
![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
